molecular formula C21H16BrN3O B10771066 8-Bromo-5-[3-(pyridin-4-yl)phenyl]-1,2,3,4-tetrahydro-1,6-benzodiazocin-2-one

8-Bromo-5-[3-(pyridin-4-yl)phenyl]-1,2,3,4-tetrahydro-1,6-benzodiazocin-2-one

カタログ番号 B10771066
分子量: 406.3 g/mol
InChIキー: BLAQAVITPVXJJS-UHFFFAOYSA-N
注意: 研究専用です。人間または獣医用ではありません。
Usually In Stock
  • 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
  • 品質商品を競争力のある価格で提供し、研究に集中できます。

準備方法

The synthesis of MNI-136 involves several steps, starting with the preparation of the core benzodiazocin structure. The reaction conditions typically include the use of solvents like dimethyl sulfoxide (DMSO) and catalysts to facilitate the formation of the desired product. Industrial production methods may involve optimizing these reaction conditions to achieve higher yields and purity .

化学反応の分析

MNI-136 undergoes various chemical reactions, including oxidation, reduction, and substitution. Common reagents used in these reactions include oxidizing agents like potassium permanganate and reducing agents like sodium borohydride. The major products formed from these reactions depend on the specific conditions and reagents used .

科学的研究の応用

MNI-136 has a wide range of scientific research applications. In chemistry, it is used as a ligand in coordination chemistry studies. In biology, it has been studied for its potential effects on cellular processes. In medicine, MNI-136 is being investigated for its potential therapeutic applications, including its role as an inhibitor in various biochemical pathways. Industrially, it may be used in the development of new materials and chemical processes .

作用機序

The mechanism of action of MNI-136 involves its interaction with specific molecular targets. It is known to bind to certain receptors and enzymes, modulating their activity. This interaction can affect various cellular pathways, leading to the observed bioactive effects. The exact molecular targets and pathways involved are still under investigation, but initial studies suggest a significant role in modulating signal transduction processes .

類似化合物との比較

MNI-136 can be compared with other similar compounds, such as other benzodiazocin derivatives. These compounds share a similar core structure but may differ in their substituents, leading to variations in their bioactivity and applications. The uniqueness of MNI-136 lies in its specific substituents, which confer distinct pharmacological properties. Similar compounds include other benzodiazocin derivatives with different substituents on the phenyl and pyridine rings .

特性

分子式

C21H16BrN3O

分子量

406.3 g/mol

IUPAC名

8-bromo-5-(3-pyridin-4-ylphenyl)-3,4-dihydro-1H-1,6-benzodiazocin-2-one

InChI

InChI=1S/C21H16BrN3O/c22-17-4-5-19-20(13-17)24-18(6-7-21(26)25-19)16-3-1-2-15(12-16)14-8-10-23-11-9-14/h1-5,8-13H,6-7H2,(H,25,26)

InChIキー

BLAQAVITPVXJJS-UHFFFAOYSA-N

正規SMILES

C1CC(=O)NC2=C(C=C(C=C2)Br)N=C1C3=CC=CC(=C3)C4=CC=NC=C4

製品の起源

United States

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。